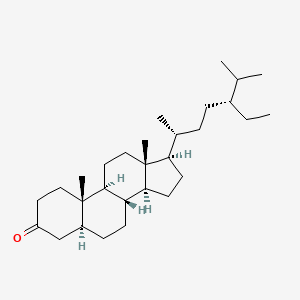
acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both acetic acid and a thioate group, making it a valuable molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate typically involves multiple steps. One common method includes the reaction of acetic anhydride with hydrogen sulfide to produce thioacetic acid, which is then further reacted with specific amino acids under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the thioate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioate groups into molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the amino and diaminomethylideneamino groups.
Methyl jasmonate: Shares some functional groups but differs significantly in overall structure and applications.
Uniqueness
Acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate is unique due to its combination of acetic acid and thioate groups, along with the presence of amino and diaminomethylideneamino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H20N4O3S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
acetic acid;S-methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanethioate |
InChI |
InChI=1S/C7H16N4OS.C2H4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10;1-2(3)4/h5H,2-4,8H2,1H3,(H4,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChI Key |
MGVBQHIZQGEMMC-JEDNCBNOSA-N |
Isomeric SMILES |
CC(=O)O.CSC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(=O)O.CSC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)







![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)


